molecular formula C10H11N3 B2867686 (1-Phenyl-1H-imidazol-4-yl)methanamine CAS No. 1368659-07-7

(1-Phenyl-1H-imidazol-4-yl)methanamine

Cat. No.: B2867686
CAS No.: 1368659-07-7
M. Wt: 173.219
InChI Key: SJCSYEOLIVXTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenyl-1H-imidazol-4-yl)methanamine ( 1368659-07-7) is a high-value chemical building block belonging to the class of heterocyclic building blocks, with a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol . This compound features an imidazole core, an entity of significant interest in medicinal chemistry due to its presence in various biologically active compounds and natural substances like histidine and histamine . The primary research application of this phenyl-imidazole derivative is as a key scaffold in the development and study of potent inhibitors of indoleamine 2,3-dioxygenase (IDO) . IDO is an immunomodulatory enzyme that is an important therapeutic target for the treatment of cancer and chronic viral infections, as it contributes to a state of pathological immune suppression . Inhibition of IDO can help restore effective antitumor immune responses. Furthermore, structurally related phenyl-imidazole compounds have also been investigated for their antibacterial properties, specifically as inhibitors of the bacterial enoyl-acyl carrier protein (ACP) reductase II enzyme, FabK, a target in the search for narrow-spectrum agents against Clostridioides difficile . As a supplier, we provide (1-Phenyl-1H-imidazol-4-yl)methanamine with a typical purity of 97% . To ensure stability, the product should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylimidazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCSYEOLIVXTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1H-Imidazole-4-methanamine, 1-phenyl-: A Privileged Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and structure-based drug design (SBDD), the identification of low-molecular-weight scaffolds that can efficiently probe deep, hydrophobic protein pockets while maintaining optimal physicochemical properties is paramount. 1H-Imidazole-4-methanamine, 1-phenyl- (CAS: 1368659-07-7) has emerged as a highly privileged pharmacophore [1].

Characterized by a rigid aromatic axis and a reactive primary amine, this compound is extensively utilized as a foundational building block for synthesizing inhibitors targeting challenging protein-protein interactions (PPIs), such as the WDR5-MYC complex in oncology [2], and deubiquitinating enzymes (DUBs) like USP30 in neurodegenerative diseases [3]. This whitepaper provides an in-depth technical analysis of its structural dynamics, synthetic methodologies, and pharmacological applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical metrics of a fragment is critical for predicting its behavior in biological assays and its trajectory in lead optimization. The compound conforms strictly to the "Rule of Three" (Ro3) for fragment libraries, making it an ideal starting point for fragment growing or merging strategies.

Table 1: Chemical and Physicochemical Properties
ParameterValue / Description
IUPAC Name (1-phenyl-1H-imidazol-4-yl)methanamine
Common Synonyms 1-phenyl-1H-imidazole-4-methanamine; (1-phenylimidazol-4-yl)methanamine
CAS Registry Number 1368659-07-7
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
SMILES String NCC1=CN(C2=CC=CC=C2)C=N1
Topological Polar Surface Area (TPSA) 43.8 Ų
Hydrogen Bond Donors / Acceptors 1 (Primary Amine) / 2 (Imidazole N, Amine N)

Data synthesized from commercial chemical registries and structural databases [1].

Structural Biology & Pharmacophore Dynamics

The utility of 1-phenyl-1H-imidazole-4-methanamine lies in its precise spatial arrangement. When introduced into a protein binding site, the molecule partitions its interactions into three distinct functional zones.

  • The 1-Phenyl Ring (Hydrophobic Anchor): The unsubstituted phenyl ring is highly lipophilic and electron-rich. In targets like WD Repeat-Containing Protein 5 (WDR5), this ring acts as a hydrophobic anchor, perfectly occupying the deep S1 pocket (or WBM site) via

    
     stacking and van der Waals interactions [2].
    
  • The Imidazole Core (Rigid Spacer & Dipole): The imidazole ring serves a dual purpose. It dictates a rigid, predictable exit vector for the methanamine group, minimizing the entropic penalty upon binding. Additionally, the sp²-hybridized nitrogen (N3) acts as a potent hydrogen bond acceptor.

  • The Methanamine Group (Synthetic Handle): The primary amine is the focal point for chemical diversification. It can be converted into sulfonamides, amides, or ureas. In its unsubstituted physiological state, it is protonated, allowing it to form critical salt bridges with acidic residues (e.g., Asp or Glu) in the target protein.

Pharmacophore P1 1-Phenyl Ring (Hydrophobic Anchor / π-π Stacking) P2 Imidazole Core (Rigid Spacer / H-Bond Acceptor) P1->P2 N1-C Bond Vector P3 Methanamine Group (Synthetic Handle / Salt Bridge) P2->P3 C4 Substitution

Pharmacophore mapping of 1-phenyl-1H-imidazole-4-methanamine.

Synthetic Methodologies & Protocols

The synthesis of 1-phenyl-1H-imidazole-4-methanamine requires precise control over C-N bond formation and selective reduction. The most robust route involves the N-arylation of an imidazole precursor followed by the reduction of a nitrile group.

Causality in Reagent Selection
  • Why Ullmann-type coupling over SNAr? The unactivated nature of iodobenzene precludes standard Nucleophilic Aromatic Substitution (SNAr). A Copper(I) catalyst, paired with a diamine ligand, is required to lower the activation energy via an oxidative addition/reductive elimination catalytic cycle.

  • Why acidic conditions during hydrogenation? The reduction of a nitrile to a primary amine proceeds via a highly electrophilic imine intermediate. If the reaction is run in neutral media, the newly formed primary amine will attack the imine, leading to unwanted secondary amine dimers. Conducting the reaction in methanolic HCl immediately traps the primary amine as an unreactive hydrochloride salt.

Step-by-Step Experimental Protocol

Step 1: N-Arylation (Synthesis of 1-phenyl-1H-imidazole-4-carbonitrile)

  • Preparation: Charge a flame-dried Schlenk flask with 4-cyano-1H-imidazole (1.0 eq), iodobenzene (1.2 eq), Copper(I) iodide (0.1 eq), and anhydrous Cesium Carbonate (2.0 eq).

  • Solvent & Ligand: Add anhydrous DMF (0.5 M) and N,N'-dimethylethylenediamine (0.2 eq) under an argon atmosphere.

  • Reaction: Heat the sealed mixture to 110°C for 16 hours with vigorous stirring. The solution will transition from pale blue to deep green/brown as the active Cu-complex forms.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Nitrile Reduction (Synthesis of the Target Scaffold)

  • Preparation: Dissolve the purified 1-phenyl-1H-imidazole-4-carbonitrile (1.0 eq) in a solution of 1.25 M HCl in Methanol (10 mL/mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of nitrogen (Caution: Pd/C is highly pyrophoric in the presence of methanol vapors).

  • Hydrogenation: Transfer to a Parr hydrogenation apparatus. Evacuate and backfill with H₂ gas three times. Pressurize to 50 psi H₂ and shake at room temperature for 12 hours.

  • Isolation: Vent the H₂ gas carefully. Filter the suspension through a tightly packed Celite bed, washing with excess methanol. Concentrate the filtrate to yield 1-phenyl-1H-imidazole-4-methanamine as a dihydrochloride salt.

Synthesis S1 4-Cyano-1H-imidazole + Iodobenzene S2 N-Arylation (Ullmann Coupling) CuI, Ligand, Cs2CO3, 110°C S1->S2 S3 1-Phenyl-1H-imidazole-4-carbonitrile S2->S3 S4 Catalytic Hydrogenation Pd/C, H2 (50 psi), Methanolic HCl S3->S4 S5 1H-Imidazole-4-methanamine, 1-phenyl- (Dihydrochloride Salt) S4->S5

Synthetic workflow for 1-phenyl-1H-imidazole-4-methanamine.

Applications in Medicinal Chemistry

The structural elegance of 1-phenyl-1H-imidazole-4-methanamine has led to its incorporation into several advanced preclinical candidates. By utilizing the methanamine as a vector for fragment growing, researchers have successfully targeted historically "undruggable" proteins.

Table 2: Pharmacological Applications
Biological TargetRole of the ScaffoldTherapeutic AreaReference
WDR5-MYC Complex Acts as a WIN/WBM site binder. The phenyl ring fills the S1 pocket; the amine is converted to a sulfonamide to engage Arg130.Oncology (Leukemia, Solid Tumors)[2]
USP30 (Deubiquitinase) Coupled via amide bond to a cyanopyrrolidine core. The phenyl-imidazole provides necessary lipophilic bulk for target selectivity.Parkinson's Disease, Mitochondrial Dysfunction[3]
Case Study: WDR5 Inhibitors

In the discovery of WD Repeat-Containing Protein 5 (WDR5) inhibitors, fragment-based screens identified the phenyl-imidazole core as a weak but highly ligand-efficient binder. Structure-based design revealed that the 1-phenyl group perfectly mimics the arginine residue of the natural MLL1 peptide substrate. By reacting the methanamine of our title compound with various substituted benzenesulfonyl chlorides, researchers achieved a >10,000-fold increase in potency, yielding single-digit picomolar inhibitors capable of displacing WDR5 from chromatin and inducing tumor regression in vivo [2].

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized scaffold for sensitive biological assays, rigorous analytical QC is required:

  • ¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include the imidazole protons at ~8.30 ppm (s, 1H) and ~7.80 ppm (s, 1H), the multiplet for the phenyl ring at 7.40–7.70 ppm (m, 5H), and the methylene protons of the methanamine appearing as a broad singlet or doublet (depending on salt form) at ~4.10 ppm (2H).

  • LC-MS (ESI+): The exact mass of the free base is 173.10. The mass spectrum will show a dominant

    
     molecular ion peak at m/z 174.1.
    
  • HPLC: Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The compound typically elutes early due to the highly polar, protonated amine.

References

  • Wang, F., et al. Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry / PMC. Available at:[Link](Note: URL reflects the PMC repository for the referenced WDR5 FBDD study)

  • Stockley, M. L., Kemp, M. I., Madin, A. Cyano-substituted heterocycles with activity as inhibitors of USP30. US Patent 11370784. Mission Therapeutics Limited.

biological activity of 1-phenylimidazole methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 1-Phenylimidazole Methanamine Derivatives

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. When functionalized with a 1-phenyl group and extended via a methanamine bridge, this scaffold gives rise to a class of derivatives with significant and diverse biological potential. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological activities of 1-phenylimidazole methanamine derivatives. We will delve into their potent antifungal, antibacterial, and anticancer properties, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical class.

The Structural Anatomy of a Privileged Scaffold

The therapeutic versatility of 1-phenylimidazole methanamine derivatives stems from the unique contribution of each structural component. Understanding this foundation is critical for rational drug design.

  • The Imidazole Core: This five-membered aromatic heterocycle, with its two nitrogen atoms, is an exceptional pharmacophore. Its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor allow it to form key interactions with a multitude of biological targets, particularly metalloenzymes.[1]

  • The 1-Phenyl Substituent: The attachment of a phenyl group at the N-1 position significantly influences the molecule's properties. It introduces lipophilicity, which can enhance membrane permeability, and provides a large surface for van der Waals and π-π stacking interactions within receptor binding pockets. Furthermore, this ring is an ideal site for synthetic modification to fine-tune activity.

  • The Methanamine Bridge (-CH₂-N-): This flexible linker is crucial for positioning the pharmacophoric elements correctly. The nitrogen atom provides a basic center, which can be protonated at physiological pH, potentially forming ionic bonds with acidic residues in a target protein. The amine also serves as a key handle for introducing a wide variety of substituents (R¹, R²), allowing for extensive diversification to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: The Mannich Reaction

A primary and efficient route for synthesizing these derivatives is the Mannich reaction, a one-pot three-component condensation. This method involves the aminoalkylation of the acidic proton of an amine using formaldehyde (or an aldehyde) and a primary or secondary amine or ammonia.[2] In our context, 1-phenylimidazole reacts with an aldehyde and a suitable amine.

cluster_reactants Reactants cluster_process Process cluster_product Product R1 1-Phenylimidazole (Nucleophile) P1 One-Pot Condensation (Mannich Reaction) R1->P1 R2 Aldehyde (e.g., Formaldehyde) R2->P1 R3 Amine (R-NH2) (Amine Component) R3->P1 Prod 1-Phenylimidazole Methanamine Derivative P1->Prod

Caption: General workflow for the Mannich synthesis of target derivatives.

Protocol 1: General Synthesis of a 1-Phenylimidazole Methanamine Derivative

This protocol is adapted from established methods for synthesizing related azole methanamine compounds.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenylimidazole (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of Amine: Add the desired primary or secondary amine (1 equivalent) to the solution.

  • Addition of Aldehyde: Add the selected aldehyde (e.g., aqueous formaldehyde, 1.1 equivalents) dropwise to the reaction mixture while stirring at room temperature. The causality here is to control the initial exothermic reaction and prevent side product formation.

  • Reflux: Heat the reaction mixture to reflux (typically 70-80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: The resulting crude product is purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 1-phenylimidazole methanamine derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Biological Activities and Mechanisms

Antifungal Activity

Imidazole-based compounds are renowned for their antifungal properties.[1][3][4] The primary mechanism involves the targeted disruption of the fungal cell membrane's integrity.

Mechanism of Action: 1-phenylimidazole methanamine derivatives, like other azole antifungals, act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[5][6]

  • The imidazole nitrogen (N3) coordinates to the heme iron atom in the active site of the P450 enzyme.

  • This binding blocks the demethylation of lanosterol, the precursor to ergosterol.

  • The blockage leads to an accumulation of toxic methylated sterol precursors (lanosterol) within the fungal cell.[3]

  • The depletion of ergosterol and the accumulation of these aberrant sterols alter the physical properties of the cell membrane, increasing its permeability and disrupting the function of membrane-bound enzymes.[5][6]

  • Ultimately, this leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[7]

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Binds Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Blocked Inhibited Enzyme Complex Enzyme->Blocked Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporates into Inhibitor 1-Phenylimidazole Methanamine Derivative Inhibitor->Enzyme Binds & Inhibits Inhibitor->Blocked ToxicSterols Accumulation of Toxic Sterol Precursors Blocked->ToxicSterols Leads to DysfunctionalMembrane Dysfunctional, Leaky Cell Membrane Blocked->DysfunctionalMembrane Prevents Ergosterol Production, causing ToxicSterols->DysfunctionalMembrane Contributes to Death Fungistatic Effect / Fungal Cell Death DysfunctionalMembrane->Death Results in

Caption: Mechanism of action for azole antifungals.

Experimental Evaluation: Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans) overnight on an appropriate agar plate.[2] Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This standardization is crucial for reproducible results. Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to the final required inoculum density.

  • Compound Preparation: Prepare a stock solution of the test derivative in Dimethyl Sulfoxide (DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using the broth medium. The final DMSO concentration should be kept constant and low (<1%) across all wells to avoid solvent toxicity.

  • Controls:

    • Positive Control: Wells containing the fungal inoculum in broth without any test compound.

    • Negative Control: Wells containing only sterile broth.

    • Solvent Control: Wells containing the inoculum and the same concentration of DMSO used in the test wells.

    • Drug Control: Wells containing a known antifungal drug (e.g., Fluconazole) as a reference standard.

  • Inoculation: Add the prepared fungal inoculum to each well (except the negative control), achieving a final volume of 100-200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed compared to the positive control.

Illustrative Data Presentation

Derivative IDSubstitution on Phenyl RingSubstitution on Amine (R)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
PD-01 4-ChloroMethyl816
PD-02 2,4-DichloroEthyl48
PD-03 4-NitroBenzyl>64>64
Fluconazole (Reference Drug)(Reference Drug)216

This table presents illustrative data to demonstrate typical output.

Antibacterial Activity

While less common than antifungal activity, certain imidazole derivatives have demonstrated significant antibacterial potential.[8][9] The presence of electron-withdrawing groups on the phenyl rings appears to be beneficial for antibacterial activity in some series.[9]

Mechanism of Action: The mechanisms for antibacterial action are more varied than for antifungal activity and are not as universally defined for this specific class. Potential mechanisms include:

  • Inhibition of essential enzymes: Similar to other heterocyclic antibacterials, these compounds may target bacterial enzymes involved in DNA replication (e.g., DNA gyrase) or cell wall synthesis.

  • Disruption of cell membrane: The lipophilic nature of the compounds could allow them to intercalate into the bacterial cell membrane, disrupting its potential and leading to leakage of cellular contents.

Experimental Evaluation: The MIC can be determined using the same broth microdilution protocol described for fungi (Protocol 2), with the following modifications:

  • Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][8]

  • Growth Medium: Use a bacterial-specific medium such as Mueller-Hinton Broth (MHB).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Reference Drug: Use a known antibiotic like Ciprofloxacin or Ampicillin.[2]

Anticancer Activity

The imidazole scaffold is a key feature in numerous anticancer agents, often functioning as a kinase inhibitor.[10][11] Derivatives of 1-phenylimidazole methanamine can be designed to target specific signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by overactive protein kinases, which are enzymes that regulate cell growth, proliferation, and survival.

  • ATP-Competitive Inhibition: The 1-phenylimidazole methanamine derivative is designed to fit into the ATP-binding pocket of a specific kinase (e.g., ABL1, VEGFR-2, EGFR).[10][11]

  • Key Interactions: The imidazole ring can form hydrogen bonds with hinge region residues of the kinase, a classic interaction for kinase inhibitors. The phenyl and methanamine-linked substituents can extend into other pockets to provide potency and selectivity.

  • Signal Blockade: By occupying the ATP binding site, the inhibitor prevents the kinase from performing its phosphorylation function, thereby blocking the downstream signaling pathway that promotes cancer cell growth and survival.

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Kinase_A Active Kinase Substrate_P Phosphorylated Substrate Protein Kinase_A->Substrate_P Phosphorylates ATP ATP ATP->Kinase_A Substrate Substrate Protein Substrate->Kinase_A Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream Inhibitor 1-Phenylimidazole Methanamine Derivative Kinase_I Inactive Kinase Inhibitor->Kinase_I Binds to ATP Pocket

Caption: Simplified diagram of anticancer kinase inhibition.

Experimental Evaluation: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (prepared in DMSO and diluted in cell culture medium) for 48-72 hours. Include positive (e.g., Doxorubicin), negative (medium only), and solvent (DMSO) controls.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 2-4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Illustrative Data Presentation

Derivative IDSubstitution on Phenyl RingSubstitution on Amine (R)IC₅₀ (µM) vs. MCF-7 CellsIC₅₀ (µM) vs. A549 Cells
PD-04 4-MethoxyPhenyl11.115.3
PD-05 3,4-Dimethoxy4-Chlorophenyl7.59.8
PD-06 HCyclohexyl>100>100
Doxorubicin (Reference Drug)(Reference Drug)1.21.8

This table presents illustrative data based on findings for similar N-phenylbenzamide derivatives to demonstrate typical output.[10]

Challenges and Future Directions

While promising, the development of 1-phenylimidazole methanamine derivatives faces several challenges. Key areas for future research include:

  • Selectivity: Enhancing selectivity for microbial targets over human enzymes (especially for antifungal agents to minimize P450-related drug-drug interactions) or for specific cancer-related kinases over other kinases.

  • Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to improve bioavailability and in vivo efficacy.

  • Resistance: Investigating the potential for resistance development and designing next-generation compounds that can overcome known resistance mechanisms.

  • Mechanism Deconvolution: For antibacterial and anticancer activities, further studies are needed to precisely identify the molecular targets and elucidate the detailed mechanisms of action.

Conclusion

1-Phenylimidazole methanamine derivatives represent a structurally versatile and biologically potent class of compounds. Their straightforward synthesis via the Mannich reaction allows for extensive chemical exploration. With demonstrated efficacy as antifungal agents through the well-understood inhibition of ergosterol biosynthesis, and emerging potential as targeted antibacterial and anticancer agents, this scaffold holds considerable promise for future drug discovery efforts. A continued, systematic approach to SAR, mechanistic studies, and pharmacokinetic optimization will be crucial to translating this promise into clinically valuable therapeutic agents.

References

  • Sud, I. J., & Feingold, D. S. (1981). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.
  • Research Starters: Academic Topic Overviews. (2017). Imidazole antifungals. EBSCO.
  • Fromtling, R. A. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Clinical Microbiology Newsletter, 6(13), 97-100. [Link]

  • Van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

  • Siegel, M. R., & Ragsdale, N. N. (1978). Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]

  • Visagaperumal, D., et al. (2010). SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE. TSI Journals. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scientific Research Publishing. [Link]

  • Sigma-Aldrich. (n.d.). 1-Phenylimidazole, 97%. SLS. [Link]

  • Sharma, D., et al. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylimidazole. PubChem. [Link]

  • Kumar, S., et al. (2008). Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(16), 4968-4977. [Link]

  • Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Bentham Science Publisher. [Link]

  • Kumar, S. A., et al. (2024). Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives. Research J. Pharm. and Tech., 17(7), 3073-3079. [Link]

  • Das, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology, 14. [Link]

  • Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10. [Link]

  • Ali, M. A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 25687. [Link]

  • Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Dave, B., & Patel, P. R. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5749-5753. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(9), 2487. [Link]

Sources

The 1-Phenyl-1H-imidazol-4-yl Scaffold: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1-phenyl-1H-imidazol-4-yl scaffold, a privileged heterocyclic motif in modern medicinal chemistry. It focuses on its structural utility, synthetic accessibility, and application in high-value targets like PAK4 kinases and Nrf2 regulation .

Executive Summary

The 1-phenyl-1H-imidazol-4-yl moiety represents a distinct regioisomer of the N-arylimidazole class. Unlike its 1,2- or 1,5-disubstituted counterparts, this scaffold projects the C4-substituent and the N1-phenyl group at an angle of approximately 138°, creating a unique vector for binding pockets that require a rigid "kink" between a lipophilic domain (the phenyl ring) and a polar interaction site (the C4 linker).

Key Pharmaceutical Applications:

  • Kinase Inhibition: Acts as a hinge-binder or solvent-front cap in PAK4 and p38 MAP kinase inhibitors.

  • Enzyme Inhibition: Targeting MurB (antibacterial) and TDO2 (immuno-oncology).

  • Transcription Modulation: Nrf2 inhibitors for cancer therapy.

Structural Biology & Pharmacophore Analysis

Physicochemical Properties

The scaffold modulates drug-like properties (Lipinski’s Rule of 5) through specific electronic and steric effects:

PropertyEffect on PharmacophoreMechanism
Lipophilicity Moderate IncreaseThe N-phenyl group masks the polar N1, increasing logP (~ +1.5 to 2.0 vs NH-imidazole) and improving membrane permeability.
Basicity (pKa) DecreasedThe phenyl ring exerts an electron-withdrawing inductive effect (-I) and resonance delocalization, lowering the pKa of the N3 nitrogen (typically ~5.0–6.0) compared to alkyl-imidazoles (~7.0).
Metabolic Stability EnhancedN-arylation blocks N-glucuronidation, a major clearance pathway for NH-imidazoles. However, the phenyl ring itself becomes a site for CYP450 oxidation (para-hydroxylation) unless blocked by fluorine/chlorine.
Pi-Stacking Critical InteractionThe N-phenyl ring is perfectly positioned for T-shaped or parallel displaced pi-stacking with aromatic residues (e.g., Tyr, Phe, Trp) in protein binding pockets.
Binding Mode Visualization (DOT)

The following diagram illustrates the vector analysis and interaction logic of the scaffold within a typical ATP-binding pocket.

ScaffoldAnalysis Scaffold 1-phenyl-1H-imidazol-4-yl Core Scaffold N1_Phenyl N1-Phenyl Group (Lipophilic Domain) Scaffold->N1_Phenyl Rigid Link C4_Linker C4-Position (Vector Attachment) Scaffold->C4_Linker Synthetic Handle N3_Nitrogen N3-Nitrogen (H-Bond Acceptor) Scaffold->N3_Nitrogen Electronic Modulation Target_Pocket Hydrophobic Pocket (Gatekeeper Residues) N1_Phenyl->Target_Pocket Pi-Pi Stacking / VdW Pharmacophore Effector Moiety (e.g., Amide, Urea) C4_Linker->Pharmacophore Directs Vector H_Bond_Donor Backbone NH (Hinge Region) N3_Nitrogen->H_Bond_Donor H-Bonding (Weak Base)

Caption: Vector analysis showing the N1-phenyl group anchoring in hydrophobic pockets while the C4 vector directs the pharmacophore.

Synthetic Protocols

Regioselective synthesis of 1,4-disubstituted imidazoles is chemically challenging because alkylation of 4-substituted imidazoles often yields a mixture of 1,4- and 1,5-isomers (with 1,5 often favored sterically).

Recommended Strategy: Copper-Catalyzed Chan-Lam Coupling . This method uses the thermodynamic preference of the 4-substituted tautomer and mild conditions to achieve high N1-regioselectivity.

Protocol: Synthesis of Methyl 1-phenyl-1H-imidazole-4-carboxylate

This protocol yields a versatile building block where the ester can be hydrolyzed to the acid or converted to an amide (as seen in PAK4 inhibitors).

Reagents:

  • Methyl 1H-imidazole-4-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 equiv) - Stoichiometric Cu is often required for high yields, though catalytic variants exist.

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Molecular Sieves (4Å, activated)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and let it cool under argon. Add activated 4Å molecular sieves.

  • Mixing: Add Methyl 1H-imidazole-4-carboxylate (10 mmol) and Phenylboronic acid (15 mmol).

  • Catalyst Addition: Add Cu(OAc)₂ (10 mmol) and Pyridine (20 mmol).

  • Solvent: Add anhydrous DCM (50 mL). The solution typically turns a deep blue/green color.

  • Reaction: Stir vigorously open to the air (or under an O₂ balloon for faster kinetics) at room temperature for 24–48 hours. Note: The reaction requires oxygen to re-oxidize the copper species.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The N-phenyl product is usually less polar than the NH-starting material.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine), then saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Self-Validation Check:

  • ¹H NMR Diagnostic: The C2-H proton of the imidazole ring typically shifts downfield (~7.8–8.0 ppm) due to the N-phenyl anisotropy compared to the NH precursor. The N-phenyl signals will integrate to 5H.

Synthetic Logic Flow

Synthesis Start Methyl 1H-imidazole-4-carboxylate Reagents Phenylboronic Acid + Cu(OAc)2 Pyridine, DCM, O2 Start->Reagents Intermediate Cu-Complex Intermediate Reagents->Intermediate Transmetallation Product Methyl 1-phenyl-1H-imidazole-4-carboxylate (Regioselective N1-Arylation) Intermediate->Product Reductive Elimination Derivatization Hydrolysis -> Acid Amidation -> Drug Lead Product->Derivatization Functionalization

Caption: Chan-Lam coupling pathway ensuring regioselective access to the 1-phenyl-1H-imidazol-4-yl core.

Case Study: PAK4 Kinase Inhibitors

A prime example of this scaffold's utility is found in the development of p21-activated kinase 4 (PAK4) inhibitors, which are critical for cancer cell migration and survival.

Molecule: 2-(4-Aminopiperidin-1-yl)-6-chloro-N-(1-phenyl-1H-imidazol-4-yl)quinazolin-4-amine (Ref. 1).

Mechanism of Action:

  • The Quinazoline core binds to the hinge region of the kinase (ATP mimic).

  • The 1-phenyl-1H-imidazol-4-yl moiety acts as a rigid "cap" extending toward the solvent front.

  • The N-phenyl ring engages in hydrophobic interactions with the gatekeeper residues, stabilizing the active conformation.

  • The Imidazole N3 can accept a hydrogen bond from water networks or specific backbone amides depending on the exact binding pose.

Biological Assay Protocol (PAK4 Inhibition)

To validate the activity of derivatives containing this scaffold, a FRET-based Z′-Lyte assay is standard.[1]

Protocol:

  • Enzyme Prep: Recombinant human PAK4 (active domain).

  • Substrate: Ser/Thr peptide labeled with Coumarin (donor) and Fluorescein (acceptor).

  • Reaction Mix:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • ATP: at K_m concentration (typically 10–50 µM).

    • Test Compound: Serially diluted in DMSO (Final DMSO < 1%).

  • Incubation: Incubate enzyme + compound + substrate + ATP for 60 mins at Room Temp.

  • Development: Add Development Reagent (Protease). Logic: The protease cleaves non-phosphorylated peptides. Phosphorylation by PAK4 inhibits cleavage.

  • Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

    • High Ratio = High Cleavage = Low Kinase Activity (Potent Inhibitor).

    • Low Ratio = Low Cleavage = High Kinase Activity (Weak Inhibitor).

References

  • Structure-Based Design of PAK4 Inhibitors

    • Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activ
    • Source: Journal of Medicinal Chemistry (ACS).
    • Link:[Link]

  • MurB Inhibitors (Antibacterial)

    • Title: Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB)
    • Source: PubMed Central (PMC).[2]

    • Link:[Link]

  • Title: Nrf2 small molecule inhibitors for cancer therapy (US20160046616A1).
  • Regioselective Synthesis (Chan-Lam)

    • Title: Copper-promoted N-aryl
    • Source: Tetrahedron Letters (General Reference for Protocol).
    • Link:[Link]

Sources

Supplier Availability & Technical Guide: (1-Phenyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Phenyl-1H-imidazol-4-yl)methanamine (CAS: 1368659-07-7) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors, GPCR ligands (specifically SSTR3 agonists), and histamine receptor modulators. Unlike commodity reagents, this compound is characterized by specific regiochemical constraints—the phenyl group at the N1 position and the methanamine tail at C4—that present unique synthetic and quality control challenges.

This guide provides a technical roadmap for sourcing, validating, and handling this building block, ensuring that researchers avoid common pitfalls related to regiochemical purity (1,4- vs. 1,5-isomers) and shelf-life stability.

Part 1: Chemical Profile & Critical Specifications[1]

Identity & Structure
  • IUPAC Name: (1-Phenyl-1H-imidazol-4-yl)methanamine

  • CAS Number: 1368659-07-7

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.21 g/mol

  • Key Structural Feature: The imidazole ring is 1,4-disubstituted.[1][2][3][4] The N1-phenyl group modulates lipophilicity (

    
    ) and metabolic stability compared to NH-imidazoles, while the C4-methanamine serves as a primary nucleophile for amide coupling or reductive amination.
    
Isomerism Alert (Critical QC Check)

The most significant risk in sourcing this compound is the presence of the 1,5-regioisomer ((1-phenyl-1H-imidazol-5-yl)methanamine).

  • Origin: Many commercial synthesis routes involve the N-arylation of 4-substituted imidazoles (e.g., via Chan-Lam coupling). Because the imidazole tautomerizes, arylation occurs at both nitrogen atoms, typically yielding a mixture of 1,4- and 1,5-isomers that requires difficult chromatographic separation.

  • Impact: The 1,5-isomer has a significantly different steric profile and vector alignment, potentially abolishing biological activity in SAR studies.

Part 2: Sourcing Strategy & Supplier Landscape

Market Availability

This compound is classified as a Tier 2 Building Block : available from specialized catalog vendors but rarely held in multi-kilogram stock by general distributors.

Supplier CategoryTypical Lead TimePurity GuaranteeRecommended For
Stock-Holding Specialists (e.g., ChemScene, BLD Pharm)3–7 Days>97%SAR Exploration (<5g)
CRO/Custom Synthesis (e.g., Enamine, WuXi)4–6 Weeks>98%Scale-up (>50g)
Aggregators (e.g., MolPort, eMolecules)VariesVariesPrice Comparison
Recommended Vendors

Based on current catalog data, the following suppliers list verified batches of CAS 1368659-07-7:

  • ChemScene: Catalog #CS-0162381. Often holds 1g–5g stock in the US/Asia.

  • BLD Pharm: Catalog #BD0162381. Reliable for small-scale discovery batches.

  • Enamine: Likely source for "make-on-demand" if stock is depleted, utilizing their vast building block libraries.

Part 3: Synthesis & Impurity Profiling

Understanding the synthesis allows researchers to predict and detect specific impurities.

Primary Synthetic Route (Chan-Lam Coupling)

The most common industrial route involves the copper-catalyzed coupling of 4-(hydroxymethyl)imidazole or protected 4-aminomethylimidazole with phenylboronic acid.

Workflow:

  • Precursor: 4-(N-Boc-aminomethyl)imidazole.

  • Coupling: Reaction with Phenylboronic acid, Cu(OAc)₂, and Pyridine.

  • Deprotection: Acidic removal of Boc group.

Impurity Profile:

  • Regioisomer (Major Risk): 1-Phenyl-5-aminomethylimidazole (up to 15% if poorly separated).

  • Metal Residues: Copper (Cu) from the catalyst system.

  • Starting Material: Unreacted phenylboronic acid or imidazole precursors.

Visualization: Synthesis & Impurity Origins

SynthesisPath Precursor 4-(N-Boc-aminomethyl) imidazole Reaction Chan-Lam Coupling Precursor->Reaction Reagents Ph-B(OH)2 Cu(OAc)2, Base Reagents->Reaction Crude Mixture of 1,4- and 1,5-Isomers Reaction->Crude N-Arylation Purification HPLC/Column Separation Crude->Purification Final Target: (1-Phenyl-1H-imidazol-4-yl) methanamine Purification->Final Major Product Impurity Impurity: 1,5-Regioisomer Purification->Impurity Side Product

Figure 1: Synthetic pathway highlighting the origin of the critical 1,5-regioisomer impurity during the N-arylation step.

Part 4: Quality Assurance (QA) Protocol

Do not rely solely on the Certificate of Analysis (CoA) for this compound due to the high risk of regioisomer contamination.

Analytical Triage
  • LC-MS: Confirm Molecular Weight (173.21) and Purity (>95%).[5]

  • ¹H NMR (DMSO-d₆):

    • Diagnostic Signals: Look for the characteristic imidazole protons.[6]

    • C2-H: Typically a singlet around

      
       7.8–8.0 ppm.
      
    • C5-H: A singlet around

      
       7.2–7.5 ppm.
      
    • NOESY Check (Mandatory): In the 1,4-isomer, the C5-H proton should show a strong NOE correlation with the Phenyl ring protons (ortho position). The C2-H will show NOE with both the phenyl ring and potentially the methylene protons, but the C5-H/Phenyl interaction is the definitive differentiator from the 1,5-isomer (where the C4-H is distant from the phenyl ring).

QC Decision Tree

QCDecision Sample Incoming Sample (1-Phenyl-1H-imidazol-4-yl)methanamine LCMS LC-MS Analysis Sample->LCMS PurityCheck Purity > 95%? LCMS->PurityCheck NMR 1H NMR + NOESY PurityCheck->NMR Yes Reject REJECT Contact Supplier PurityCheck->Reject No RegioCheck NOE: C5-H <-> Ph-H? NMR->RegioCheck Approve RELEASE For Synthesis RegioCheck->Approve Strong Signal (1,4-isomer) RegioCheck->Reject Weak/No Signal (1,5-isomer)

Figure 2: Quality Control workflow focusing on the critical differentiation of regioisomers via NOESY NMR.

Part 5: Handling & Stability

  • Physical State: Typically supplied as a pale yellow oil or low-melting solid.

  • Hygroscopicity: Primary amines are hygroscopic. Store under nitrogen/argon at -20°C.

  • Reactivity: The imidazole ring is basic. Avoid storage with strong electrophiles (alkyl halides, acid chlorides) unless reaction is intended.

  • Safety: Irritant. Standard PPE (gloves, goggles, fume hood) is required.

References

  • ChemScene. (1-Phenyl-1H-imidazol-4-yl)methanamine Product Page. Retrieved from

  • BLD Pharm. (1-Phenyl-1H-imidazol-4-yl)methanamine Product Details. Retrieved from

  • Sisko, J., et al. (2000).[3] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, 65(5), 1516-1524. (Foundational chemistry for 1,4-disubstituted imidazoles). Link

  • Zamani, K., et al. (2003). "1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III)." Turkish Journal of Chemistry. (Reference for NMR shift analysis of substituted imidazoles). Link

Sources

Methodological & Application

(1-Phenyl-1H-imidazol-4-yl)methanamine as an intermediate for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: (1-Phenyl-1H-imidazol-4-yl)methanamine as a Versatile Intermediate for the Synthesis of Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imidazole Scaffold in Modern Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. Their role as key regulators of cellular signaling pathways makes them prime candidates for therapeutic intervention. Within the vast chemical space of kinase inhibitors, the imidazole ring stands out as a "privileged scaffold."[1] This five-membered heterocyclic core is a common feature in numerous FDA-approved drugs, where it often serves as a crucial pharmacophore for engaging with the kinase active site.[2][3]

One of the most notable examples is Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[3][4] The structure of Nilotinib features a substituted imidazole moiety that is critical for its high-potency inhibition of the Bcr-Abl kinase.[5] The synthesis of Nilotinib and other related kinase inhibitors frequently relies on key amine-functionalized imidazole intermediates.

This application note provides a detailed guide to the synthesis and utility of (1-Phenyl-1H-imidazol-4-yl)methanamine , a key building block for constructing a variety of kinase inhibitors. We will present a robust, two-part synthetic protocol: first, the preparation of the title intermediate, and second, its application in the synthesis of a representative N-phenylbenzamide-based kinase inhibitor, illustrating its value as a versatile precursor in drug discovery campaigns.

Synthesis of the Intermediate: (1-Phenyl-1H-imidazol-4-yl)methanamine

The synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine is efficiently achieved through a two-step process starting from the commercially available 4-(hydroxymethyl)-1-phenyl-1H-imidazole. The strategy involves an initial oxidation to the corresponding aldehyde, followed by a reductive amination to yield the target primary amine. This approach is reliable and scalable for laboratory settings.

Experimental Workflow: Synthesis of the Intermediate

G cluster_0 Part A: Oxidation cluster_1 Part B: Reductive Amination A 4-(Hydroxymethyl)-1-phenyl-1H-imidazole B Manganese Dioxide (MnO2) Dichloromethane (DCM) A->B Add C Stir at room temperature (Monitor by TLC) B->C React D Filter through Celite® Concentrate filtrate C->D Work-up E 1-Phenyl-1H-imidazole-4-carbaldehyde D->E Isolate F 1-Phenyl-1H-imidazole-4-carbaldehyde E->F Use directly in next step G Methanol (MeOH) Aqueous Ammonia (NH4OH) F->G Dissolve H Stir at room temperature (Imine formation) G->H React I Cool to 0°C Add Sodium Borohydride (NaBH4) H->I Reduce J Aqueous work-up & Extraction (DCM) I->J Quench K (1-Phenyl-1H-imidazol-4-yl)methanamine J->K Isolate

Caption: Workflow for the two-step synthesis of the target intermediate.

Detailed Protocol: Part A - Synthesis of 1-Phenyl-1H-imidazole-4-carbaldehyde

This step employs manganese dioxide (MnO₂), a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid.

  • Reaction Setup: To a solution of 4-(hydroxymethyl)-1-phenyl-1H-imidazole (5.0 g, 28.7 mmol) in dichloromethane (DCM, 150 mL) in a 250 mL round-bottom flask, add activated manganese dioxide (12.5 g, 143.5 mmol, 5.0 equiv.).

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 16-24 hours.

    • Scientist's Insight: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 5% Methanol in DCM. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 x 50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield 1-Phenyl-1H-imidazole-4-carbaldehyde as a pale yellow solid. The product is often of sufficient purity to be used directly in the next step.

Detailed Protocol: Part B - Synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine

This step utilizes a one-pot reductive amination procedure. The aldehyde first reacts with ammonia to form an intermediate imine, which is then reduced in situ by sodium borohydride to the desired primary amine.[6]

  • Imine Formation: Dissolve the crude 1-Phenyl-1H-imidazole-4-carbaldehyde (approx. 28.7 mmol) from the previous step in anhydrous methanol (100 mL). To this solution, add aqueous ammonia (28-30%, 25 mL) and stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.17 g, 57.4 mmol, 2.0 equiv.) portion-wise over 20 minutes.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas. Maintaining a low temperature minimizes potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours (overnight).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water (50 mL) to the residue.

  • Extraction: Extract the aqueous layer with DCM (4 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford (1-Phenyl-1H-imidazol-4-yl)methanamine as an oil.

Physicochemical and Expected Analytical Data
CompoundFormulaMol. WeightAppearanceExpected Yield¹H NMR (CDCl₃, δ ppm)MS (ESI+)
Intermediate Aldehyde C₁₀H₈N₂O172.18Pale yellow solid>90%9.85 (s, 1H), 7.90 (s, 1H), 7.60-7.40 (m, 6H)173.1 [M+H]⁺
Final Amine Product C₁₀H₁₁N₃173.22Yellowish oil~75-85%7.65 (s, 1H), 7.50-7.30 (m, 5H), 7.10 (s, 1H), 3.90 (s, 2H), 1.60 (br s, 2H)174.1 [M+H]⁺

Application: Synthesis of a p38 MAPK Inhibitor Analog

The utility of (1-Phenyl-1H-imidazol-4-yl)methanamine is demonstrated here by its use in the synthesis of an analog of a p38 mitogen-activated protein kinase (MAPK) inhibitor. The p38 MAPK signaling pathway is a key regulator of inflammatory cytokine production, making it an attractive target for treating inflammatory diseases.[7] The synthesis involves a standard amide coupling reaction between the amine intermediate and a suitable carboxylic acid.[7][8]

Experimental Workflow: Amide Coupling

G cluster_0 Amide Coupling Reaction A (1-Phenyl-1H-imidazol-4-yl)methanamine B 4-Fluorobenzoic Acid HATU (Coupling Agent) DIPEA (Base) DMF (Solvent) A->B Combine C Stir at room temperature (Monitor by TLC/LC-MS) B->C React D Aqueous work-up (Water quench, EtOAc extraction) C->D Quench E Purification by Chromatography D->E Purify F N-((1-Phenyl-1H-imidazol-4-yl)methyl)-4-fluorobenzamide E->F Isolate G Stress Stress Stimuli (e.g., UV, Osmotic Shock) MKK MAPKKs (MKK3/6) Stress->MKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK p38 p38 MAPK MKK->p38 Phosphorylates (Activates) Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates Phosphorylates Response Cellular Response (Inflammation, Apoptosis, Cytokine Production) Substrates->Response Inhibitor Synthesized Inhibitor (ATP-Competitive) Inhibitor->p38 Inhibits

Sources

preparation of histamine receptor antagonists using imidazole methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals. It details the synthetic strategies for preparing histamine receptor antagonists (H2, H3, H4) using imidazole methanamine and hydroxymethyl scaffolds.

Leveraging Imidazole Methanamine & Thioether Scaffolds

Abstract & Strategic Overview

The imidazole ring is the pharmacophoric core of histamine. Converting histamine (an agonist) into an antagonist involves two critical structural modifications:

  • Side-Chain Extension: Replacing the ethylamine chain with longer, often polar-neutral linkers (thioethers, guanidines, ureas) to bridge the receptor's antagonist binding pocket.

  • Basicity Modulation: Altering the pKa of the side chain to prevent receptor activation while maintaining binding affinity.

This guide focuses on two primary synthetic entry points:

  • The Hydroxymethyl Route: Used for H2 antagonists (e.g., Cimetidine) via thioether linkers.

  • The Methanamine Route: Used for H3/H4 ligands via reductive amination, creating "short-chain" or rigidified antagonists.

Strategic Retrosynthesis & Pathway Logic

The following diagram illustrates the divergent synthesis from the imidazole core to specific antagonist classes.

G Start 4-Methylimidazole / Imidazole Hydroxymethyl 4-Hydroxymethyl-5-methylimidazole (Key Intermediate A) Start->Hydroxymethyl + Formaldehyde (High Temp/Pressure) Aldehyde Imidazole-4-carboxaldehyde Start->Aldehyde Vilsmeier-Haack or Oxidation Chloromethyl 4-Chloromethyl-5-methylimidazole Hydroxymethyl->Chloromethyl SOCl2 / HCl Thioether Thioether Linkage (Cysteamine coupling) Chloromethyl->Thioether + Cysteamine HCl Cimetidine H2 Antagonist (Cimetidine Class) Thioether->Cimetidine + N-cyano-N',S-dimethylisothiourea Methanamine (1H-imidazol-4-yl)methanamine (Key Intermediate B) Aldehyde->Methanamine Reductive Amination (NH3 / NaBH4) AmideUrea Urea/Carbamate Coupling Methanamine->AmideUrea + Isocyanate / R-COCl Thioperamide H3/H4 Antagonist (Thioperamide/Immepip Class) AmideUrea->Thioperamide Functionalization

Figure 1: Divergent synthetic pathways for Histamine Antagonists. Route A (Left) targets H2 receptors via thioether linkers. Route B (Right) targets H3/H4 receptors via methanamine linkers.

Experimental Protocols
Module A: The Hydroxymethyl Route (H2 Antagonist Precursors)

This protocol describes the synthesis of 4-Hydroxymethyl-5-methylimidazole , the industrial precursor to Cimetidine.

Mechanism: Hydroxymethylation of the imidazole C4 position using formaldehyde under basic conditions.

Step-by-Step Protocol:

  • Reagents:

    • 4-Methylimidazole (4-MeI): 1.0 eq

    • Paraformaldehyde: 1.1 eq

    • NaOH (aq): Catalytic amount

    • Solvent: Water (concentrated solution) or sealed tube neat reaction.

  • Procedure:

    • Suspend 4-MeI and paraformaldehyde in a minimal amount of water containing catalytic NaOH.

    • Heat the mixture in a pressure vessel (autoclave) or sealed heavy-walled tube to 140°C for 3–4 hours. Note: High temperature is required to overcome the energy barrier for electrophilic substitution at C4.

    • Cool to room temperature.[1][2][3] The product often crystallizes directly upon cooling.

    • Acidify slightly with HCl to precipitate the hydrochloride salt if the free base does not crystallize.

  • Purification:

    • Recrystallize from isopropanol/ethanol.

    • Yield: Expected 70–85%.

    • Validation: ^1H NMR (D_2O) should show a singlet for the -CH_2-OH protons at ~4.4 ppm and the C2-H proton at ~7.5 ppm.

Conversion to Chloromethyl Intermediate:

  • React the hydroxymethyl product with Thionyl Chloride (SOCl_2) in dry dichloromethane or neat at 0°C -> RT.

  • Isolate the 4-chloromethyl-5-methylimidazole HCl salt by filtration. Caution: This intermediate is a skin irritant and potential alkylating agent.

Module B: The Methanamine Route (H3/H4 Antagonist Scaffolds)

This protocol details the synthesis of (1H-imidazol-4-yl)methanamine and its N-methylated derivatives. These are crucial for creating H3 antagonists that lack the "ethyl" chain of histamine, often increasing selectivity.

Mechanism: Reductive amination of imidazole-4-carboxaldehyde.

Step-by-Step Protocol:

  • Reagents:

    • 1H-Imidazole-4-carboxaldehyde: 10 mmol

    • Ammonium Acetate (for primary amine) or Methylamine (for N-methyl): 50 mmol (excess)

    • Sodium Cyanoborohydride (NaBH_3CN) or Sodium Borohydride (NaBH_4): 15 mmol

    • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve imidazole-4-carboxaldehyde in methanol.

    • Add the amine source (Ammonium Acetate) and stir at Room Temperature (RT) for 2 hours to form the imine intermediate.

    • Cool to 0°C. Add NaBH_3CN portion-wise over 20 minutes.

    • Allow to warm to RT and stir overnight (12h).

    • Quench: Acidify with 1M HCl to pH < 2 to decompose excess hydride, then basify with NaOH to pH > 10.

  • Extraction:

    • Extract with n-butanol or dichloromethane (DCM). Note: Imidazole amines are highly water-soluble; continuous extraction or n-butanol is preferred.

  • Coupling (Example: Urea Formation for H3 Antagonism):

    • Dissolve the crude (imidazol-4-yl)methanamine in dry DMF.

    • Add an isocyanate (e.g., 4-chlorophenyl isocyanate) at 0°C.

    • Stir for 4 hours. The urea product usually precipitates or can be precipitated with water.

Quantitative Data Summary
CompoundStructure TypeKey IntermediateTypical YieldTarget Receptor
Cimetidine Cyanoguanidine4-Chloromethyl-5-methylimidazole60-70%H2 (Antagonist)
Thioperamide Thiourea4-(1H-imidazol-4-yl)piperidine45-55%H3 (Antagonist)
Immepip Rigid Analog4-(1H-imidazol-4-yl)piperidine50-60%H3 (Agonist/Antagonist*)
Im-Methanamine Primary AmineImidazole-4-carboxaldehyde75-80%H3/H4 (Ligand Scaffold)

*Note: Immepip can act as a functional antagonist depending on the assay conditions and specific receptor isoforms.

Purification & Validation (QC)

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Acetate (pH 9 for basic drugs).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (general) and 220 nm (imidazole absorbance).

NMR Characterization Criteria:

  • Imidazole Ring Protons: Look for the characteristic C2-H singlet around 7.5–8.0 ppm.[4]

  • Linker Validation:

    • Hydroxymethyl:[5] Singlet (-CH_2-) at ~4.4 ppm.

    • Methanamine:[4][6] Singlet (-CH_2-) at ~3.8 ppm (shifts upfield due to amine).

    • Thioether (Cimetidine): Singlet (-S-CH_2-Im) at ~3.7 ppm and triplet (-S-CH_2-CH_2-) at ~2.6 ppm.

References
  • Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236, 385-390. Link

    • Foundational paper describing the discovery of H2 antagonists and the modific
  • Ganellin, C. R. (1981). Medicinal Chemistry and Dynamic Structure-Activity Analysis in the Discovery of Drugs Acting at Histamine H2 Receptors. Journal of Medicinal Chemistry, 24(8), 913-920. Detailed review of the chemical logic behind converting agonists to antagonists via side-chain extension.
  • Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.[7][8] Nature, 327, 117-123. Link

    • Introduction of H3 receptors and early imidazole-based antagonists like thioperamide.[9]

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Link

    • Specific protocol for the reductive amin
  • Organic Syntheses. (1944). 4(5)-Hydroxymethylimidazole Hydrochloride. Org.[1][2][3][10] Synth., 24, 64. Link

    • Classic, verified protocol for the synthesis of the hydroxymethyl intermedi
  • European Patent Office. (1982). Process for the preparation of cimetidine (EP0046635). Link(Representative Link)

    • Industrial process details for coupling chloromethylimidazoles with cysteamine deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to improve your yield and purity.

The synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine is typically achieved via a two-stage process: the formation of the core intermediate, 1-phenyl-1H-imidazole-4-carbaldehyde, followed by its conversion to the target primary amine through reductive amination. This guide is structured to address specific issues that may arise in each of these critical stages.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is visualized below. Troubleshooting is often a matter of isolating which stage is underperforming.

G cluster_0 Stage 1: Imidazole Ring Formation cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Purification & Isolation A Precursors (e.g., Phenylamine, Dicarbonyl compound) B 1-Phenyl-1H-imidazole-4-carbaldehyde (Aldehyde Intermediate) A->B Cyclocondensation C Aldehyde Intermediate B->C E (1-Phenyl-1H-imidazol-4-yl)methanamine (Target Primary Amine) C->E Reductive Amination D Ammonia Source (e.g., NH4OAc, aq. NH3) D->E Reductive Amination F Crude Amine E->F G Purified Free Base F->G Chromatography H Stable Salt (e.g., HCl salt) G->H Salt Formation

Caption: Overall workflow for the synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine.

Part 1: Troubleshooting the Aldehyde Intermediate Synthesis

The synthesis of substituted imidazoles can be prone to issues of low yield and side-product formation.[1] While various methods exist, such as the Debus-Radziszewski synthesis or metal-catalyzed variations, the challenges are often similar.[2][3]

Frequently Asked Questions (FAQs)

Question: My imidazole ring formation is resulting in a very low yield. What are the common causes?

Answer: Low yields in imidazole synthesis often stem from suboptimal reaction conditions, purity of reagents, or an inappropriate solvent choice.[4]

  • Scientific Rationale: The formation of the imidazole ring is a condensation reaction. The reaction's success hinges on factors that influence the solubility of reactants and the stability of reaction intermediates.[2] For instance, solvent polarity can dramatically affect whether reactants are sufficiently solubilized to react efficiently.[2] Similarly, many reagents used in heterocyclic synthesis are sensitive to moisture, which can lead to hydrolysis and the formation of unwanted by-products.[4][5]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure all starting materials and solvents are of appropriate purity and are anhydrous if the reaction is moisture-sensitive.[4] Impurities can act as catalysts for side reactions.

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. Small-scale trial reactions are highly recommended to find the optimal parameters without consuming large quantities of materials.[4] Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times compared to conventional heating.[3][5]

    • Re-evaluate Solvent Choice: The solvent is not just a medium but an active participant in the reaction. If you are experiencing low yields, consider changing the solvent.

      • Polar Protic Solvents (Ethanol, Methanol): Often good for solvating salts like ammonium acetate used in some imidazole syntheses.[2]

      • Polar Aprotic Solvents (DMF, DMSO): Can be effective, especially in metal-catalyzed reactions, but can be difficult to remove during workup.[2]

      • Solvent-Free Conditions: For some multi-component reactions, heating a mixture of the reagents without a solvent can lead to excellent yields.[6]

Question: I am observing multiple spots on my TLC plate, indicating significant by-product formation. How can I improve selectivity?

Answer: By-product formation is common and can often be controlled by adjusting the reaction temperature, order of reagent addition, or by using a "greener" solvent system.

  • Scientific Rationale: Side reactions in imidazole synthesis can include self-condensation of reactants or the formation of alternative heterocyclic structures. Temperature control is critical; higher temperatures may accelerate the desired reaction but can also provide the activation energy for undesired pathways.[7]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer duration. This can often favor the thermodynamically more stable product.

    • Control Reagent Addition: Instead of mixing all reactants at once, try a dropwise addition of one of the key components. This keeps its instantaneous concentration low, which can suppress side reactions like dimerization.

    • Consider Alternative Methodologies: Green chemistry approaches, such as using Deep Eutectic Solvents (DES) or water-based systems, can sometimes offer higher selectivity and simpler work-ups.[5]

Part 2: Optimizing the Reductive Amination Step

The conversion of the aldehyde to the primary amine is the critical final step. Reductive amination involves the formation of an imine intermediate, which is then reduced to the amine.[8] Success depends on a delicate balance between imine formation and reduction.

Mechanism and Common Pitfalls

G aldehyde Aldehyde (R-CHO) imine Imine Intermediate (R-CH=NH) aldehyde->imine + NH3 - H2O alcohol Side Product: Alcohol (R-CH2-OH) aldehyde->alcohol [H] (Premature Reduction) ammonia Ammonia (NH3) amine Target Primary Amine (R-CH2-NH2) imine->amine [H] p2 p1 secondary_amine Side Product: Secondary Amine ( (R-CH2)2-NH ) p1->secondary_amine + Imine Intermediate then [H]

Caption: Reductive amination pathway and common side reactions.

Frequently Asked Questions (FAQs)

Question: My reductive amination has stalled, and I have a low yield of the desired amine. What went wrong?

Answer: This is a classic issue in reductive amination. The most common culprits are an inactive reducing agent, incomplete imine formation, or suboptimal pH.

  • Scientific Rationale: The reaction proceeds in two steps: imine formation and reduction. Imine formation is typically acid-catalyzed and reversible. If the pH is too low, the ammonia will be protonated and non-nucleophilic. If the pH is too high, the acid catalysis for imine formation is inefficient.[8] Furthermore, the reducing agent must be selective enough to reduce the imine faster than it reduces the starting aldehyde.[8]

  • Troubleshooting Steps:

    • Check the Reducing Agent: Hydride sources like sodium borohydride (NaBH₄) can degrade with improper storage. Use a fresh bottle. For more selective reduction, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[8][9]

    • Optimize pH: Imine formation is often optimal at a pH of around 4-5.[8] You can use ammonium acetate as both the ammonia source and a buffer. If using aqueous ammonia, adding a catalytic amount of acetic acid can be beneficial.

    • Promote Imine Formation:

      • Allow sufficient time: Before adding the reducing agent, allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) to allow for imine formation.

      • Remove Water: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture to drive the equilibrium towards the imine.[10]

Question: My main product is the alcohol (1-Phenyl-1H-imidazol-4-yl)methanol, not the amine. How do I prevent this?

Answer: This indicates that the reduction of the starting aldehyde is happening faster than the formation and/or reduction of the imine.

  • Scientific Rationale: This is a problem of competing reaction rates. Strong reducing agents like NaBH₄ can readily reduce aldehydes.[8] The key is to use a reducing agent that shows greater reactivity towards the protonated imine intermediate than the neutral aldehyde.

  • Troubleshooting Steps:

    • Switch to a Milder Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reason and is often the go-to reagent for reductive aminations.[11] Sodium cyanoborohydride (NaBH₃CN) is also a good alternative.[8][12]

    • One-Pot, Two-Step Procedure: First, ensure imine formation is complete by stirring the aldehyde and ammonia source (with a dehydrating agent) for an extended period. Monitor by TLC or LC-MS. Only add the reducing agent after the aldehyde has been consumed.

Reducing Agent Typical Solvents Pros Cons Citation(s)
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily availableCan readily reduce the starting aldehyde; requires careful pH control.[8]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, DCESelective for imines over aldehydes at pH ~6-7.Toxic cyanide by-products.[8][12]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, AcetonitrileHighly selective for imines, mild, does not require pH control.More expensive, moisture sensitive.[9][11]
H₂/Catalyst (e.g., Ni, Pd/C) Methanol, Ethanol"Green" reducing agent, high efficiency.Requires specialized hydrogenation equipment; may reduce other functional groups.[13][14]

Question: I am forming a significant amount of the secondary amine by-product. How can I favor the primary amine?

Answer: The formation of secondary amines occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde.[12]

  • Scientific Rationale: This is a common problem when synthesizing primary amines via reductive amination. The product itself can react further. The key to minimizing this is to use a large excess of the ammonia source relative to the aldehyde.[12]

  • Troubleshooting Steps:

    • Increase Excess of Ammonia: Use a large stoichiometric excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate). This statistically favors the reaction of the aldehyde with ammonia over the product amine.[12]

    • Control Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular side reaction that leads to the secondary amine.[12]

Part 3: Product Purification and Handling

Amines, being basic, can present unique challenges during purification and handling.

Frequently Asked Questions (FAQs)

Question: My product is streaking badly during silica gel column chromatography.

Answer: This is a very common issue caused by the basic nature of the amine interacting strongly with the acidic silica gel.

  • Scientific Rationale: The lone pair on the nitrogen of your amine product can form strong hydrogen bonds or acid-base interactions with the silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape and difficult elution.

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the eluent system (e.g., Dichloromethane/Methanol).[10] This base will compete for the active sites on the silica, allowing your product to elute cleanly.

    • Use a Different Stationary Phase: If streaking persists, consider using a different type of chromatography, such as alumina (basic or neutral) or a reverse-phase C18 column.

Question: My purified product is a viscous oil or a low-melting solid, which is difficult to handle and weigh accurately. What can I do?

Answer: Converting the amine free base to a stable, crystalline salt is the standard procedure to improve handling and stability.[10]

  • Scientific Rationale: The free base form of many amines can be oily or hygroscopic. By reacting the basic amine with an acid (like HCl), you form an ammonium salt. These salts are typically non-hygroscopic, crystalline solids with sharp melting points, making them much easier to handle, store, and weigh accurately.

  • Troubleshooting Steps:

    • Form the Hydrochloride (HCl) Salt: Dissolve the purified free base in a suitable solvent like diethyl ether, ethyl acetate, or methanol. Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will usually precipitate out of the solution.

    • Isolate the Salt: Collect the solid precipitate by filtration, wash it with a small amount of cold solvent (e.g., cold diethyl ether) to remove any residual impurities, and dry it under vacuum.[10]

Appendices

Detailed Experimental Protocol: Reductive Amination

This is a representative protocol and may require optimization.

  • Imine Formation: To a solution of 1-phenyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or methanol, add ammonium acetate (10-15 eq). Stir the mixture at room temperature for 1 hour. To drive the reaction, anhydrous magnesium sulfate (MgSO₄) can be added.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude (1-Phenyl-1H-imidazol-4-yl)methanamine. The crude product can then be purified.[10]

References
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75, 5470-5477. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • IJARSCT. (2025, March 15). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2025, September 20). Imidazole synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020, July 26). a review article on synthesis of imidazole derivatives. Retrieved from [Link]

  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • ResearchGate. (2018, November 22). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. Retrieved from [Link]

  • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

  • ACS Publications. (2008, July 30). Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (2012, December). Heterocyclic Synthesis Strategies Overview. Retrieved from [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bioactive N-Phenylimidazole Derivatives. Retrieved from [Link]

  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-phenyl-1h-imidazole-4-carbaldehyde (C10H8N2O). Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Google Patents. (n.d.). CN102250010A - Method for synthesizing 2-phenylimidazole compounds.
  • Supporting Information. (n.d.). Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). Synthesis of Amines. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of (1-Phenyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Alert & Mechanism of Action

The "Free Base" Vulnerability

As a researcher handling (1-Phenyl-1H-imidazol-4-yl)methanamine , you are likely working with the free base form. While chemically potent, the free base of this primary amine is thermodynamically unstable in standard atmospheric conditions.

Why does it degrade? The degradation is driven by two synergistic mechanisms attacking the exocyclic primary amine (


):
  • Oxidative Deamination (The "Yellowing" Effect): Atmospheric oxygen, catalyzed by trace metals or light, attacks the nitrogen lone pair. This forms an N-oxide intermediate, which rearranges into an imine and eventually hydrolyzes to an aldehyde and ammonia. This process creates conjugated by-products responsible for the characteristic yellow-to-brown discoloration.

  • Carbamate Formation (The "Crust" Effect): Primary amines are nucleophilic and react rapidly with atmospheric

    
     to form carbamic acid derivatives, which often appear as a white, insoluble crust on the vial cap.
    
Visualization: The Degradation Cascade

The following diagram illustrates the chemical pathways leading to sample loss.

degradation_pathway Start (1-Phenyl-1H-imidazol-4-yl)methanamine (Free Base) N_Oxide N-Hydroxylamine Intermediate Start->N_Oxide Oxidation Carbamate Carbamate Salt (Insoluble Crust) Start->Carbamate Nucleophilic Attack Oxygen + O2 / Light Oxygen->N_Oxide CO2 + CO2 (Air) CO2->Carbamate Imine Imine Species (Unstable) N_Oxide->Imine - H2O Aldehyde Aldehyde Degradant (Loss of Activity) Imine->Aldehyde Hydrolysis

Figure 1: Mechanistic pathway of amine degradation upon exposure to air and moisture.

Part 2: Storage Protocols (Physical & Chemical)

To maintain purity >98% over long durations (6+ months), you must intervene either physically (environment control) or chemically (salt formation).

Protocol A: Physical Storage (For Free Base)

Use this protocol if you must maintain the molecule as a free base for immediate chemical ligation.

ParameterSpecificationScientific Rationale
Temperature -20°C (Standard)Arrhenius equation dictates that lower T exponentially slows oxidation rates.
Atmosphere Argon (Preferred) or

Argon is heavier than air, creating a "blanket" in the vial that prevents

reentry better than Nitrogen.
Container Amber Glass Vials Blocks UV light (200-400nm) which catalyzes radical formation in the imidazole ring.
Seal Parafilm + Desiccant Prevents moisture ingress; water acts as a catalyst for carbamate formation.
Protocol B: Chemical Stabilization (Salt Formation)

Use this protocol for long-term banking (>1 year). Converting the amine to a Hydrochloride (HCl) salt blocks the nitrogen lone pair, rendering it oxidation-resistant.

Reagents Required:

  • Anhydrous Ethanol or Methanol

  • 4M HCl in Dioxane (Commercial grade)

  • Diethyl Ether (or MTBE)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of (1-Phenyl-1H-imidazol-4-yl)methanamine in 2 mL of anhydrous Ethanol. Ensure full solubility.

  • Acidification: Place the vial on ice (0°C). Dropwise add 1.2 equivalents of 4M HCl in Dioxane.[1]

    • Observation: The solution may warm slightly (exothermic protonation).

  • Precipitation: Slowly add 10 mL of cold Diethyl Ether while stirring.

    • Result: A white precipitate (the HCl salt) should form immediately.

  • Isolation: Centrifuge (3000 rpm, 5 min) or filter under Argon. Wash the pellet twice with cold ether.

  • Drying: Dry under high vacuum for 4 hours to remove trace solvents.

Part 3: Troubleshooting & FAQs

Diagnostic Flowchart: Assessing Sample Integrity

Before using a stored sample, run through this logic gate to determine usability.

diagnostic_tree Check Inspect Sample Appearance White White / Off-White Crystalline Check->White Yellow Yellow / Brown Discoloration Check->Yellow Sticky Sticky / Gummy Texture Check->Sticky Action_Use Proceed to Experiment (Check LC-MS if critical) White->Action_Use Action_Purify Oxidation Detected Recrystallize or Repurify Yellow->Action_Purify Action_Dry Hygroscopic Failure Lyophilize immediately Sticky->Action_Dry

Figure 2: Rapid visual diagnostic tree for assessing amine quality.

Frequently Asked Questions

Q1: My sample turned into a sticky oil overnight. Is it ruined? A: Not necessarily. This is hygroscopicity in action.[2][3][4][5] The free amine has absorbed atmospheric water.

  • Fix: Dissolve the oil in a mixture of water/acetonitrile and lyophilize (freeze-dry) it. Once it returns to a powder, store it immediately under Argon. If you cannot lyophilize, convert it to the HCl salt (Protocol B) which is non-hygroscopic.

Q2: The powder is slightly yellow. Can I use it for cell culture? A: No. The yellow color indicates the presence of oxidation by-products (imines/aldehydes). Even at low concentrations (1-2%), these electrophilic impurities can be cytotoxic or react non-specifically with proteins in your assay, leading to false positives. Purify via HPLC before biological use.

Q3: Why use Argon instead of Nitrogen? A: Argon is denser than air. When you flush a vial with Argon, it settles at the bottom, displacing oxygen and creating a stable protective layer. Nitrogen is lighter and mixes more easily with air, making it less effective for frequent opening/closing of vials.

Q4: Can I store the molecule in DMSO? A: Only for short periods (weeks) at -20°C. DMSO is hygroscopic and can facilitate oxidation over time. If you must store as a stock solution, use degassed DMSO and seal under Argon.

References

  • PubChem. (2025).[6] Imidazole | C3H4N2 | CID 795 - Stability and Storage. National Library of Medicine. [Link]

  • TutorChase. (2025).[7] Handling Hygroscopic Solutes in the Lab. [Link]

  • ScienceMadness. (2006).[8] Isolation of primary amines as HCl salt. [Link]

Sources

troubleshooting cyclization side reactions in imidazole methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Center. Synthesizing imidazole methanamines (e.g., 1H-imidazole-4-methanamine) via the reductive amination of imidazole carboxaldehydes is a fundamental workflow in medicinal chemistry and coordination polymer synthesis[1]. However, the amphoteric nature of the imidazole ring and the high reactivity of the iminium intermediates frequently lead to complex side reactions, including intramolecular cyclization, dimerization, and over-alkylation[2][3].

This guide is designed by our Senior Application Scientists to help you diagnose these reaction failures, understand their mechanistic causality, and implement field-proven, self-validating protocols to achieve high-purity target compounds.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: My reductive amination is yielding a high percentage of polycyclic, imidazo-fused byproducts instead of the primary methanamine. Why is this happening? A1: This is a classic intramolecular cyclization side reaction. The 1H-imidazole ring is tautomeric and possesses a highly nucleophilic nitrogen at the N1/N3 position[1]. When the aldehyde condenses with your amine to form the highly electrophilic imine/iminium intermediate, the unprotected ring nitrogen can fold back and attack the iminium carbon. This nucleophilic attack results in undesired fused-ring systems (e.g., imidazo-pyridines or imidazo-azepines).

  • The Solution: You must sterically block the N1 position prior to reductive amination. Using a bulky protecting group like Triphenylmethyl (Trityl / Tr) completely shields the adjacent C4/C5 positions, neutralizing the ring's nucleophilicity and preventing cyclization[4].

Q2: I am seeing a mixture of primary, secondary, and tertiary amines in my LC-MS. How do I stop over-alkylation? A2: Over-alkylation occurs because the resulting primary methanamine product is often more nucleophilic than the starting amine or ammonia[5]. If the reduction happens too quickly in a one-pot system, the newly formed primary amine reacts with unconsumed aldehyde to form a secondary imine, which is subsequently reduced.

  • The Solution: Transition from a one-pot reaction to a sequential step-wise protocol. Allow the imine to form completely (verified by TLC) before introducing the reducing agent[6]. Furthermore, use a milder, pH-dependent reducing agent like Sodium cyanoborohydride (

    
    ). At pH 5-6, 
    
    
    
    selectively reduces the protonated iminium ion over the carbonyl group, drastically limiting over-alkylation[2][5].

Q3: My isolated yield is low, and the intermediate Schiff base seems unstable. Does the substitution position matter? A3: Yes. The stability of the intermediate Schiff base is highly dependent on whether you are using a 2-substituted or 4-substituted imidazole. 4-substituted imidazoles are prone to aldimine/ketimine tautomerization depending on the pH and solvent conditions, which can stall the reduction or lead to hydrolysis during workup[3]. Maintaining strict pH control (pH 5.0–6.0) using a buffered system (e.g., acetic acid/sodium acetate) locks the intermediate in the reducible iminium form.

Part 2: Mechanistic Pathways & Quantitative Data

Understanding the divergence between the desired reduction and side-reaction pathways is critical for optimizing your synthesis.

Pathway A Imidazole-4-carboxaldehyde + Amine B Imine / Iminium Intermediate A->B Condensation (pH 5-6) C Desired Imidazole Methanamine B->C NaBH3CN Reduction D Intramolecular Cyclization (Fused Ring Byproduct) B->D Unprotected N1 Nucleophilic Attack E Over-alkylation (Secondary/Tertiary Amine) C->E Excess Alkylating Agent or Uncontrolled Reduction F N1-Protection (e.g., Trityl) Prevents Cyclization F->A Apply before step 1 F->D Blocks

Mechanistic divergence in reductive amination showing cyclization and over-alkylation pathways.

Quantitative Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how specific experimental adjustments mitigate cyclization and over-alkylation during the synthesis of imidazole-4-methanamines.

Reaction ConditionImine Formation TimeReducing AgentN1-Protecting GroupTarget Methanamine YieldCyclization ByproductOver-Alkylation
One-pot, uncontrolled pH0 h (Simultaneous)

None25%18%45%
Sequential, uncontrolled pH2 h

None40%15%30%
Sequential, pH 5-62 h

None65%12%10%
Sequential, pH 5-62 h

Trityl (Tr)88% < 1% 5%

Part 3: Self-Validating Experimental Protocols

To guarantee high yields and suppress side reactions, implement the following two-stage workflow.

Workflow S1 Step 1: N1-Protection (TrCl, Et3N) S2 Step 2: Imine Formation (Amine, MeOH) S1->S2 S3 Step 3: Reduction (NaBH3CN, 0°C) S2->S3 S4 Step 4: Deprotection (Acidic Cleavage) S3->S4 S5 Pure Imidazole Methanamine S4->S5

Step-by-step experimental workflow for the synthesis of protected imidazole methanamines.

Protocol 1: N1-Protection of 1H-imidazole-4-carboxaldehyde

Causality: Introducing the bulky triphenylmethyl (trityl) group deactivates the adjacent functional groups and physically blocks the imidazole nitrogen from participating in intramolecular cyclization[4].

  • Setup: In an oven-dried 250 mL round-bottom flask under nitrogen, dissolve 1H-imidazole-4-carboxaldehyde (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (40 mL)[4].

  • Base Addition: Add triethylamine (

    
    ) (15.0 mmol) and stir for 10 minutes at room temperature.
    
  • Protection: Cool the mixture to 0 °C using an ice bath. Slowly add triphenylmethyl chloride (TrCl) (11.0 mmol) in portions to control the mild exotherm[4].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation & Isolation: Pour the reaction mixture into crushed ice/water (200 mL). Validation Check: A rapid precipitation of a white solid confirms successful protection, as the highly non-polar trityl group drastically reduces the aqueous solubility of the imidazole. Filter the solid, wash with cold water, and dry under vacuum[4].

Protocol 2: Stepwise Reductive Amination

Causality: Pre-forming the imine prevents the reducing agent from prematurely reducing the aldehyde to an alcohol. Using


 at a controlled pH ensures that only the iminium ion is reduced, preventing over-alkylation[2][5].
  • Imine Formation: Dissolve the 1-trityl-1H-imidazole-4-carboxaldehyde (5.0 mmol) in anhydrous methanol (30 mL). Add the desired primary amine (6.0 mmol) and glacial acetic acid (approx. 0.5 mL) to adjust the pH to 5.0–6.0[5][6].

  • Self-Validation (TLC): Stir at room temperature for 2 hours. Validation Check: Monitor by TLC (e.g., 5% MeOH in DCM). Do not proceed until the starting aldehyde spot is completely consumed, indicating full conversion to the imine[6].

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add sodium cyanoborohydride (

    
    ) (7.5 mmol) over 15 minutes. Caution: Hydrogen gas evolution will occur[6].
    
  • Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours)[6].

  • Workup & Safety: Quench the reaction carefully with saturated aqueous

    
     (20 mL). Critical Safety Note:
    
    
    
    can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions; always quench with base first and perform inside a certified fume hood[2]. Extract with dichloromethane (3 x 30 mL), dry over
    
    
    , and concentrate.
  • Deprotection (Optional): If the free imidazole is required, the trityl group can be cleaved by stirring the product in a mixture of 80% ethanol and glacial acetic acid under reflux for 45 minutes, followed by partitioning with ether/water to remove the triphenyl carbinol byproduct[4].

References

  • Kavadias, G., Luh, B., & Saintonge, R. Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry.[Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • MDPI. Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2- vs. 4-Substituted Imidazoles. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Technical Support Center: Stability & Handling of (1-Phenyl-1H-imidazol-4-yl)methanamine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with handling (1-Phenyl-1H-imidazol-4-yl)methanamine in basic environments.

While the N1-phenyl substituted imidazole core is exceptionally stable to thermal, oxidative, and basic conditions[1], the C4-primary methanamine dictates the molecule's behavior at high pH. When the pH exceeds 9.0, the amine deprotonates to its highly nucleophilic free base form. This transition triggers three critical causality chains: a drastic reduction in aqueous solubility, strong interactions with acidic purification matrices[2], and a high susceptibility to atmospheric electrophiles (such as CO2)[3].

Below is our comprehensive troubleshooting guide, data matrix, and self-validating protocols to ensure the integrity of your workflows.

Troubleshooting Guide & FAQs (Basic Conditions)

Q1: My compound precipitates out of solution when I adjust my assay buffer to pH 9.5. Is the molecule degrading? A1: It is likely not degrading, but rather changing its ionization state and reacting with atmospheric gases. At pH 9.5, the primary amine converts to the uncharged free base, which has significantly poorer aqueous solubility compared to its protonated hydrochloride salt[2]. Furthermore, free primary amines rapidly absorb atmospheric carbon dioxide (CO2) to form alkyl-ammonium carbamates[3]. This carbamate salt is highly insoluble in standard buffers and precipitates out, causing inconsistent assay concentrations. Actionable Fix: Prepare stock solutions in a polar aprotic solvent (e.g., DMSO) and dilute into the basic buffer immediately before the assay. Blanket the basic buffer with Argon or Nitrogen to prevent CO2 ingress.

Q2: I am observing a significant loss of yield and a color change (yellow/brown) during basic liquid-liquid extraction (LLE). Why? A2: Co-presence of dissolved O2 and CO2 under basic conditions catalyzes oxidative degradation. The carbamic acid intermediates formed by CO2 absorption act as proton shuttles, lowering the activation energy for C-N bond cleavage and subsequent oxidation of the primary amine[4]. Actionable Fix: Degas your extraction solvents (e.g., 1M NaOH and Dichloromethane) by sparging with N2 for 15 minutes prior to extraction. Perform the extraction quickly and dry the organic layer immediately.

Q3: The compound streaks severely on silica gel during purification after a basic workup. How can I resolve this? A3: The basic nature of the free methanamine causes strong hydrogen bonding and electrostatic interactions with the acidic silanol groups on standard silica gel[2]. Actionable Fix: Passivate the silica column by pre-flushing it with 1-2% Triethylamine (TEA) in your mobile phase. Maintain 0.5-1% TEA in the eluent during the run to ensure the amine remains in its free, non-interacting state.

Quantitative Data: Stability & Solubility Metrics

The following table summarizes the state of the molecule across different pH environments to help you predict its behavior during your experiments.

Parameter / ConditionpH < 7.0 (Acidic/Neutral)pH 8.0 - 9.0 (Mildly Basic)pH > 10.0 (Strongly Basic)
Dominant Amine Species Protonated (-NH3+)Equilibrium (-NH3+ / -NH2)Free Base (-NH2)
Aqueous Solubility High (>50 mg/mL)Moderate (Prone to crashing)Low (<5 mg/mL)[2]
CO2 Reactivity NoneModerateHigh (Carbamate formation)[3]
Oxidative Stability HighModerateLow (Requires N2/Ar blanket)[4]
Nucleophilicity NegligibleModerateHigh

Experimental Protocols

Protocol A: Self-Validating Basic Extraction & Storage Workflow

Objective: Isolate the free base of (1-Phenyl-1H-imidazol-4-yl)methanamine without carbamate contamination. Causality Focus: We utilize cold temperatures and inert gas to suppress the thermodynamics of CO2 absorption and oxidative C-N cleavage[4].

  • Solvent Preparation: Chill 1M NaOH and Dichloromethane (DCM) to 4°C. Sparge both solvents with N2 for 15 minutes to displace dissolved CO2 and O2.

  • Basification: Dissolve the compound (HCl salt) in a minimal amount of degassed DI water. Slowly add cold 1M NaOH under a continuous N2 stream until the pH reaches 10.5. (Causality: pH 10.5 ensures >99% of the amine is deprotonated for optimal partitioning into the organic phase).

  • Extraction: Extract 3x with equal volumes of degassed DCM. Gently invert the funnel to avoid emulsions.

  • Drying & Self-Validation: Dry the combined organic layers over anhydrous Na2SO4.

    • Self-Validation Step: To verify the absence of CO2-induced carbamate formation, take a 50 µL aliquot of the DCM layer and add 1 drop of saturated Ba(OH)2(aq). If a white precipitate (BaCO3) forms, CO2 contamination occurred. If the drop remains clear, the extraction is pristine and structurally intact.

  • Concentration: Evaporate the solvent under reduced pressure (water bath < 30°C to prevent thermal degradation). Backfill the rotary evaporator with Argon.

  • Storage: Store the resulting oil or low-melting solid at -20°C in an amber vial backfilled with Argon[2].

Protocol B: Reversal of Carbamate Formation

Objective: Recover the active primary amine if carbamate precipitation has already occurred in your basic buffer.

  • Suspension: Suspend the precipitated carbamate in a 1:1 mixture of Methanol and 0.1M HCl.

  • Decarboxylation: Heat the mixture gently to 40°C for 30 minutes. (Causality: The acidic conditions protonate the amine to -NH3+, which breaks the carbamate bond, shifting the equilibrium and driving off CO2 gas).

  • Recovery: Once the solution is completely clear, cool to 4°C, sparge with N2, and carefully re-basify using Protocol A to isolate the fresh free base.

Mechanistic Visualization

CarbamatePathway A (1-Phenyl-1H-imidazol-4-yl) methanamine (Free Base) A->A N2/Ar Protection C Zwitterionic Carbamic Acid Intermediate A->C + CO2 (Basic pH) B Atmospheric CO2 Diffusion B->C D Alkyl-ammonium Carbamate Salt (Precipitate) C->D + 2nd Amine Molecule E Nucleophilic Coupling Assays (Failed) D->E Loss of Reactivity

Mechanistic pathway of CO2-induced carbamate formation in primary amines under basic conditions.

References

  • BenchChem. "Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE". 2

  • MDPI. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide". 3

  • ChemRxiv. "Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents".4

  • ResearchGate. "Synthesis of Imidazole Derivatives and Their Biological Activities". 1

Sources

Validation & Comparative

Comparative Bioactivity Guide: 1-Phenyl vs. 4-Phenyl Imidazole Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two regioisomeric scaffolds: 1-phenyl-1H-imidazole-methanamines (N-substituted) and 4-phenyl-1H-imidazole-methanamines (C-substituted). While chemically similar, the position of the phenyl ring dictates a massive divergence in biological function. The 4-phenyl scaffold is a privileged structure for GPCR agonism (specifically SSTR3), relying on tautomeric flexibility. In contrast, the 1-phenyl scaffold acts primarily as a "locked" system, often utilized in enzyme inhibition (XOR, P450) where specific steric vectors and fixed electronic states are required to block active sites or coordinate heme iron.

Part 1: Structural & Electronic Divergence

The core difference lies in the "Tautomeric Lock" vs. "Dynamic Protonation" mechanisms. This fundamental chemical difference drives the biological selectivity.

Tautomerism and H-Bonding
  • 4-Phenyl-1H-imidazole (C-substituted):

    • State: Dynamic. The proton on the nitrogen can shift between N-1 and N-3 (tautomerism).

    • Bioactivity Implication: This flexibility allows the molecule to adapt to receptor pockets, serving as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA) simultaneously. This is critical for high-affinity binding in GPCR pockets (e.g., SSTR3).

  • 1-Phenyl-1H-imidazole (N-substituted):

    • State: Locked. The phenyl group replaces the proton on N-1.[1]

    • Bioactivity Implication: The molecule effectively loses one HBD site. It acts primarily as an HBA (via N-3). This "locks" the orientation, making it rigid. This is advantageous for enzyme inhibition where entropy loss upon binding must be minimized, but disadvantageous for receptors requiring a proton donor.

Electronic Profiling (Basicity)
  • 1-Phenyl Isomer: The phenyl ring exerts a negative inductive effect (-I) directly on the nitrogen system, lowering the pKa of the imidazole ring (making it less basic).

  • 4-Phenyl Isomer: The phenyl ring is conjugated but further removed from the protonation site. The "free" NH allows the ring to maintain a higher pKa relative to the N-phenyl isomer, facilitating protonation at physiological pH, which is often required for salt-bridge formation in receptor binding sites (e.g., Asp/Glu residues in GPCRs).

Comparison Table: Physicochemical Properties
Feature1-Phenyl-1H-imidazole-4-methanamine 4-Phenyl-1H-imidazole-2-methanamine
Tautomerism Locked (No N-H shift possible)Dynamic (1H

3H shift)
H-Bonding Acceptor only (N-3)Donor (N-H) & Acceptor (N:)
Basicity (pKa) Lower (approx. 5.0 - 6.0)Higher (approx. 6.5 - 7.5)
Primary Target Class Enzyme Inhibitors (XOR, CYP450)GPCR Agonists (SSTR3, TAAR1)
Binding Mode Metal Coordination / Steric BlockadeSalt Bridge / H-Bond Network

Part 2: Detailed Bioactivity Analysis

Case Study A: 4-Phenyl-1H-imidazole-2-methanamine as an SSTR3 Agonist

The 4-phenyl scaffold is the bioactive core for potent Somatostatin Receptor 3 (SSTR3) agonists.[2] SSTR3 is a critical target for non-functioning pituitary adenomas and metabolic regulation.

  • Mechanism of Action: The methanamine group (often protonated) forms a salt bridge with Asp124 (TM3) of the SSTR3 receptor. The 4-phenyl group occupies a specific hydrophobic sub-pocket. The free imidazole N-H is essential for hydrogen bonding with Tyr or Ser residues deep in the pocket.

  • Signaling Pathway: Agonist binding triggers

    
     protein coupling 
    
    
    
    inhibition of Adenylyl Cyclase
    
    
    reduction of cAMP
    
    
    activation of GIRK channels.
Case Study B: 1-Phenyl-1H-imidazole Derivatives as Enzyme Inhibitors

The 1-phenyl scaffold is frequently observed in inhibitors of metalloenzymes like Xanthine Oxidoreductase (XOR) and Heme Oxygenase.

  • Mechanism of Action:

    • XOR Inhibition: 1-Phenylimidazole derivatives (often with 4-COOH, but mechanistically relevant to methanamines) bind to the molybdenum cofactor pocket. The "locked" phenyl ring provides a rigid hydrophobic anchor that positions the imidazole N-3 to interact with the catalytic center.

    • Heme Coordination: In P450 enzymes, the N-3 nitrogen coordinates directly to the Heme Iron (

      
      ). The N-1 phenyl group provides bulk that fits into the access channel, determining selectivity (e.g., CYP51 vs. CYP3A4).
      

Part 3: Visualized Signaling & Workflows

Diagram 1: SSTR3 Agonist Signaling (4-Phenyl Scaffold)

SSTR3_Signaling Agonist 4-Phenyl-imidazole (Ligand) SSTR3 SSTR3 Receptor (GPCR) Agonist->SSTR3 Binding (Salt Bridge) Gi_Protein G-protein (Gi/o) Activation SSTR3->Gi_Protein Coupling AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits GIRK GIRK Channels (Activation) Gi_Protein->GIRK Activates (Beta-Gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Inhibition of Secretion / Cell Cycle Arrest cAMP->Effect Downstream Signaling GIRK->Effect Hyperpolarization

Caption: Signal transduction pathway activated by 4-phenyl-imidazole-2-methanamine agonists via SSTR3, leading to reduced cAMP and GIRK activation.[2][3]

Diagram 2: Structural Binding Divergence

Binding_Modes cluster_0 4-Phenyl Scaffold (GPCR) cluster_1 1-Phenyl Scaffold (Enzyme) P4 4-Phenyl Group (Hydrophobic Pocket) NH Free N-H (H-Bond Donor) Amine Methanamine (Salt Bridge to Asp) P1 1-Phenyl Group (Steric Anchor) N3 N-3 Lone Pair (Metal Coordination) Locked No N-H Donor (Rigid Fit)

Caption: Comparative binding modes: 4-phenyl utilizes H-bond donor capacity for GPCRs, while 1-phenyl utilizes N-3 coordination for metalloenzymes.

Part 4: Experimental Protocols

Protocol 1: SSTR3 Functional Assay (cAMP Inhibition)

Purpose: To validate the agonist activity of 4-phenyl-imidazole-2-methanamine derivatives.

  • Cell Line Generation: Transfect CHO-K1 cells with human SSTR3 cDNA and a cyclic AMP response element (CRE)-driven luciferase reporter.

  • Seeding: Plate cells at 20,000 cells/well in 96-well white plates. Incubate overnight at 37°C/5% CO2.

  • Forskolin Challenge: Prepare assay buffer containing 10 µM Forskolin (to artificially raise cAMP levels).

  • Compound Treatment: Add the test compound (4-phenyl derivative) at varying concentrations (

    
     M to 
    
    
    
    M) mixed with the Forskolin buffer.
  • Incubation: Incubate for 4 hours at 37°C.

  • Detection: Add Luciferase substrate (e.g., Bright-Glo™). Read luminescence.

  • Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. A decrease in luminescence indicates SSTR3 agonism (inhibition of cAMP). Calculate

    
    .
    
Protocol 2: Spectroscopic Heme Binding Assay

Purpose: To determine if 1-phenyl-imidazole derivatives bind via direct iron coordination (Type II binding spectrum).

  • Enzyme Preparation: Dilute recombinant CYP450 (e.g., CYP3A4 or CYP51) to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Baseline Scan: Record the UV-Vis spectrum from 350 nm to 500 nm (Reference).

  • Titration: Add the test compound (1-phenyl derivative) in increasing increments (0.5 µM to 50 µM). Keep DMSO concentration < 1%.

  • Measurement: Record the spectrum after each addition.

  • Analysis: Look for a Type II difference spectrum :

    • Peak: ~425–435 nm (Red shift).

    • Trough: ~390–405 nm (Blue shift).

    • Note: This confirms the imidazole Nitrogen (N-3) is displacing the water molecule coordinated to the Heme iron.

References

  • Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters. (2015).[2] Link

  • Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. (2020). Link

  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. (2008). Link

  • The Cohesive Interactions in Phenylimidazoles (Thermodynamics & Structure). Journal of Physical Chemistry B. (2013). Link

  • Valence shell electronically excited states of 1-phenylimidazole. Heriot-Watt University Research Portal. (2024). Link

Sources

Spectroscopic Characterization of 1-Phenyl-1H-imidazole-4-methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of imidazole-based pharmacophores—specifically 1-phenyl-1H-imidazole-4-methanamine derivatives—structural ambiguity is the primary failure mode. The N-arylation of imidazoles or the cyclization of amidines often yields a mixture of 1,4- and 1,5-disubstituted regioisomers. While these isomers share identical molecular weights (MS) and similar polarities, their biological activities often diverge drastically due to differing steric fits within receptor binding pockets (e.g., Heme oxygenase or kinase active sites).

This guide provides a definitive spectroscopic framework to distinguish the target 1,4-isomer from the 1,5-impurity . We compare standard 1D NMR techniques against the "Gold Standard" 2D NOESY method, proving why 1D analysis alone is insufficient for validation in drug development pipelines.

Comparative Analysis: Target (1,4) vs. Impurity (1,5)

The core challenge in characterizing 1-phenyl-1H-imidazole-4-methanamine is that the phenyl ring's magnetic anisotropy significantly affects the chemical shifts of the imidazole core, but often in unpredictable ways depending on solvent and concentration.

The Structural Competitors
  • Target Product (A): 1-phenyl-1H-imidazole-4-methanamine

    • Key Feature: The N-Phenyl ring is spatially distant from the methanamine side chain. It is proximal to the imidazole H-5 proton.

  • Alternative/Impurity (B): 1-phenyl-1H-imidazole-5-methanamine

    • Key Feature: The N-Phenyl ring is spatially proximal to the methanamine (

      
      )  group.
      
Data Comparison: 1D vs. 2D NMR Efficacy

The following table summarizes the diagnostic signals. Note that while 1D NMR shows subtle shift differences, they are not definitive without a reference standard. 2D NOESY provides self-validating structural proof.

FeatureTarget: 1,4-Isomer Impurity: 1,5-Isomer Technique Reliability
H-2 Signal

7.80 - 8.20 ppm (s)

7.80 - 8.20 ppm (s)
Low (Indistinguishable)
Ring Proton H-5:

7.50 - 7.70 ppm
H-4:

7.10 - 7.30 ppm
Medium (Requires reference)

(Amine)

3.70 - 3.90 ppm

3.80 - 4.00 ppm
Low (Solvent dependent)
NOE Correlation Ph(ortho)

Imidazole H-5
Ph(ortho)


(Amine)
HIGH (Definitive)

Technical Insight: In the 1,5-isomer, the steric clash between the N-phenyl ring and the C5-methanamine group often causes a twisting of the phenyl ring, shielding the methylene protons and causing an upfield shift variance that can be confusing in 1D NMR.

Visualization: Structural Validation Logic

The following diagram illustrates the definitive Nuclear Overhauser Effect (NOE) correlations that distinguish the two isomers.

NOE_Logic cluster_0 Target: 1,4-Isomer cluster_1 Impurity: 1,5-Isomer N1_4 N1-Phenyl H5_4 Imidazole H-5 N1_4->H5_4 STRONG NOE (Spatial Proximity) CH2_4 C4-Methanamine N1_4->CH2_4 No Interaction N1_5 N1-Phenyl H4_5 Imidazole H-4 N1_5->H4_5 No Interaction CH2_5 C5-Methanamine N1_5->CH2_5 STRONG NOE (Spatial Proximity)

Figure 1: Diagnostic NOE correlations. The red arrows indicate the critical spatial interactions that definitively identify the regiochemistry.

Experimental Protocols

A. Synthesis Context (Brief)

To obtain the 1-phenyl-1H-imidazole-4-methanamine, the most robust route typically involves the reduction of 1-phenyl-1H-imidazole-4-carbonitrile .

  • Reagents:

    
     (THF) or 
    
    
    
    /Raney-Ni.
  • Critical Step: The regiochemistry is usually determined during the formation of the nitrile precursor. Therefore, characterizing the final amine confirms the structure of the entire synthetic sequence.

B. Characterization Workflow

Workflow cluster_QC Spectroscopic Validation Start Crude Reaction Mixture TLC TLC / HPLC Analysis (Check for single spot/peak) Start->TLC Purification Flash Chromatography (DCM:MeOH:NH3) TLC->Purification MS ESI-MS (Confirm M+H = 174.1) Purification->MS NMR_1D 1H NMR (DMSO-d6) (Check Integration) MS->NMR_1D NMR_2D NOESY / ROESY (Regioisomer Confirmation) NMR_1D->NMR_2D Ambiguous? Release Final Lot Release NMR_1D->Release Clear ID NMR_2D->Release

Figure 2: Step-by-step validation workflow ensuring regioisomeric purity.

C. Detailed Spectroscopic Procedures
1. Sample Preparation for NMR

The amine protons are exchangeable and often broaden in


. DMSO-d6  is the preferred solvent to observe the full spin system, including the ammonium protons if isolated as a salt.
  • Mass: Dissolve 5–10 mg of the purified solid in 0.6 mL DMSO-d6.

  • Tube: Use a high-quality 5mm NMR tube (Class A) to minimize shimming errors.

  • Additives: If the amine peak is broad, add 1 drop of

    
     to collapse the coupling and simplify the spectrum (confirming the exchangeable nature), though this eliminates the 
    
    
    
    signal.
2. Data Acquisition Parameters (600 MHz recommended)
  • 
    H NMR:  16 scans, 2s relaxation delay.
    
    • Target Check: Look for the singlet at ~8.0 ppm (H-2) and the singlet/doublet at ~7.6 ppm (H-5).

  • NOESY (Critical):

    • Mixing time: 300–500 ms.

    • Analysis: Phasing is critical. Look for cross-peaks between the multiplet at 7.4–7.6 ppm (Phenyl ortho-protons) and the singlet at 7.6 ppm (H-5).

    • Pass Criteria: Cross-peak present = 1,4-isomer .

    • Fail Criteria: Cross-peak between Phenyl and Aliphatic region (~3.8 ppm) = 1,5-isomer .

3. Mass Spectrometry (ESI-MS)[1][2]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Expected Mass: 174.1 (Free base).

  • Fragmentation: High cone voltage (30-50V) may induce cleavage of the benzylic amine (

    
    ), showing a fragment at m/z ~157.
    

References

  • Regioselective Synthesis of Imidazoles: Punia, S., et al. "Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective."[3][4] Synthetic Communications, 2020.[3]

  • Spectroscopic Data of Phenyl-Imidazoles: "Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage." ACS Omega, 2018.

  • NOESY Applications in Heterocycles: BenchChem Technical Support. "Regioisomer Formation in Imidazole Synthesis: Troubleshooting & Optimization."

  • General Imidazole Characterization: "Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives." BenchChem Technical Guides, 2025.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.